

ATTO 425 Azide: Application Notes and Protocols for Single-Molecule Detection Studies

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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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Introduction

ATTO 425 azide is a fluorescent probe that has gained significant traction in the field of single-molecule biophysics. Its exceptional photophysical properties, including high fluorescence quantum yield, good photostability, and a large Stokes shift, make it an ideal candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).^{[1][2]} This coumarin-based dye, functionalized with an azide group, allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.^{[2][3]} This bioorthogonal ligation strategy enables the site-specific labeling of proteins, DNA, and RNA, providing a powerful tool for studying their dynamics, interactions, and conformational changes at the single-molecule level.

This document provides detailed application notes and protocols for the use of **ATTO 425 azide** in single-molecule detection studies, with a focus on protein-protein interactions.

Photophysical and Chemical Properties

A thorough understanding of the characteristics of **ATTO 425 azide** is crucial for designing and interpreting single-molecule experiments. The key properties are summarized in the table below.

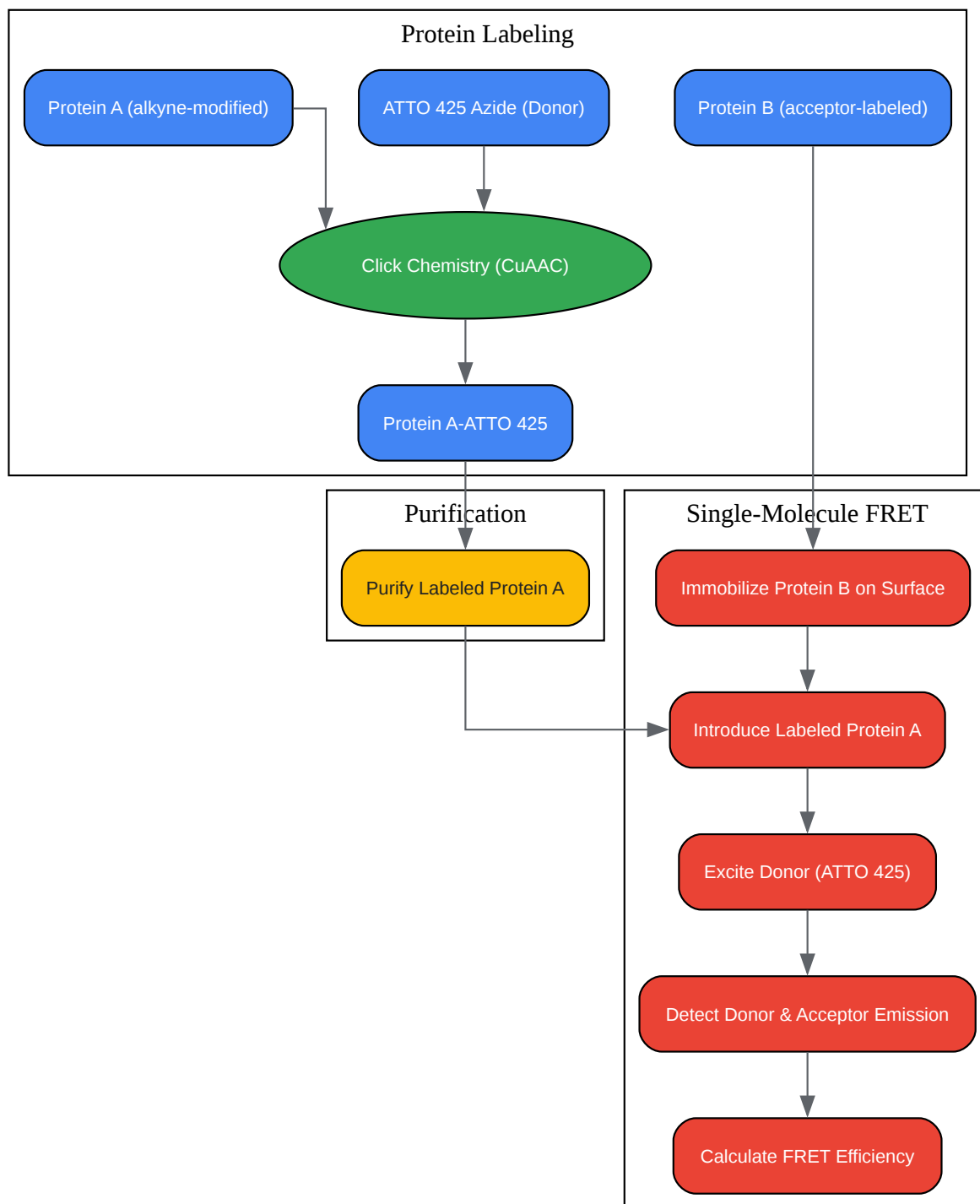
Property	Value	Reference
Molecular Weight	602 g/mol	[4]
Excitation Maximum (λ_{abs})	439 nm	[1]
Emission Maximum (λ_{fl})	485 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	90%	[1]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[1]
Correction Factor (CF_{260})	0.19	[1]
Correction Factor (CF_{280})	0.17	[1]
Reactive Group	Azide	[2]
Reaction	Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)	[2]

Application: Probing Protein-Protein Interactions with smFRET

Single-molecule FRET is a powerful technique to measure distances on the nanometer scale, making it well-suited for studying conformational changes and binding events in biomolecules. In a typical smFRET experiment, two interacting proteins are labeled with a donor and an acceptor fluorophore. When the two proteins interact, bringing the fluorophores into close proximity (typically 1-10 nm), energy transfer occurs from the excited donor to the acceptor. This energy transfer can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence.

Here, we outline a general workflow for studying the interaction between two proteins, Protein A and Protein B, using **ATTO 425 azide** as a FRET donor.

Experimental Workflow for smFRET Analysis of Protein-Protein Interaction



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Caption: Workflow for smFRET-based protein-protein interaction studies.

Protocol 1: Labeling of an Alkyne-Modified Protein with ATTO 425 Azide via Click Chemistry

This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for labeling an alkyne-containing protein with **ATTO 425 azide**.

Materials:

- Alkyne-modified Protein A in a suitable buffer (e.g., PBS, pH 7.4)
- **ATTO 425 azide** (e.g., from Sigma-Aldrich or Leica Microsystems)
- Dimethylsulfoxide (DMSO), anhydrous
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Protein purification column (e.g., size-exclusion chromatography)
- Microcentrifuge tubes

Procedure:

- Prepare Stock Solutions:
 - **ATTO 425 azide**: Dissolve **ATTO 425 azide** in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C , protected from light and moisture.
 - CuSO_4 : Prepare a 50 mM stock solution in deionized water.
 - THPTA: Prepare a 250 mM stock solution in deionized water.

- Sodium Ascorbate: Freshly prepare a 500 mM stock solution in deionized water immediately before use.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified Protein A (to a final concentration of 10-50 μ M)
 - **ATTO 425 azide** stock solution (to a final concentration of 100-500 μ M, a 10-fold molar excess over the protein)
 - Premixed CuSO_4 :THPTA (1:5 molar ratio, to a final concentration of 1 mM CuSO_4 and 5 mM THPTA). Note: Premixing the CuSO_4 and THPTA ligand is crucial for an efficient reaction.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of Labeled Protein:
 - Remove the excess, unreacted **ATTO 425 azide** from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.
 - Monitor the separation of the labeled protein from the free dye by observing the fluorescence of the fractions.
- Characterization of Labeled Protein:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and 439 nm (the absorbance maximum of ATTO 425). The DOL can be calculated using the following formula: $\text{DOL} = (A_{439} \times \epsilon_{280_protein}) / [(A_{280} - A_{439} \times \text{CF}_{280_dye}) \times \epsilon_{439_dye}]$ Where A is the absorbance, ϵ is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Single-Molecule FRET Imaging of Protein-Protein Interaction

This protocol outlines the procedure for observing the interaction between the ATTO 425-labeled Protein A and an acceptor-labeled Protein B using a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

- ATTO 425-labeled Protein A
- Acceptor-labeled Protein B (e.g., labeled with ATTO 550 or ATTO 647N)
- Biotinylated Protein B (for surface immobilization)
- Streptavidin-coated microscope slides and coverslips
- TIRF microscope equipped with appropriate lasers and emission filters for ATTO 425 and the chosen acceptor dye.
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve photostability).

Procedure:

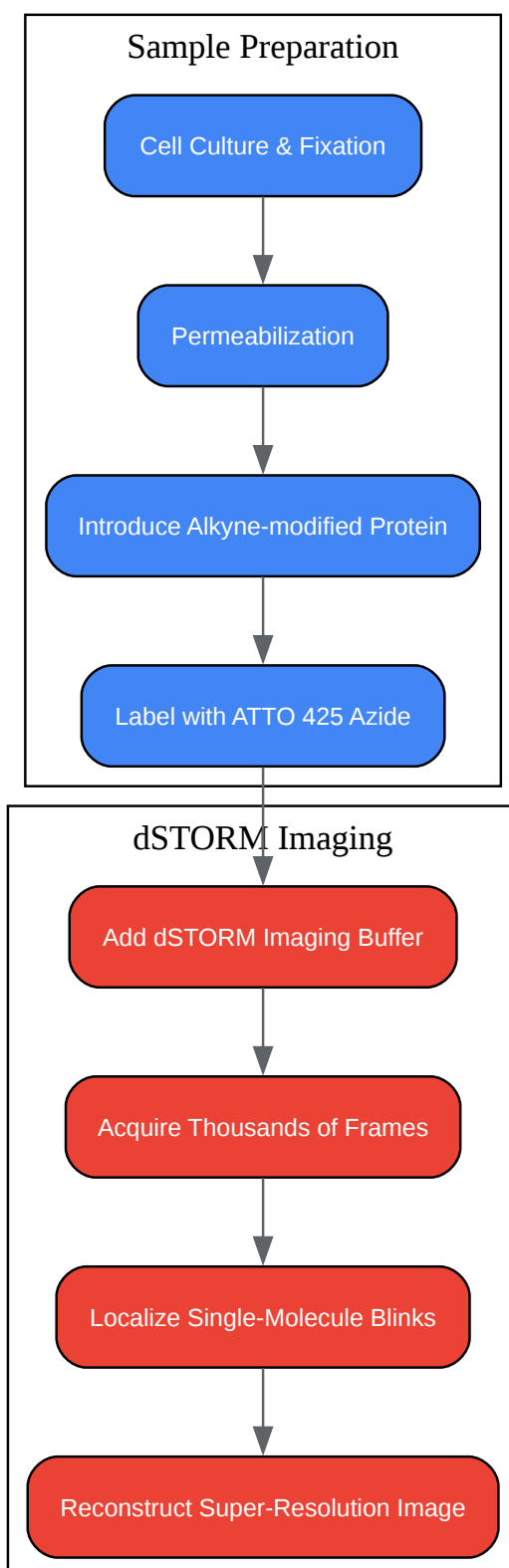
- Surface Preparation:
 - Assemble a flow chamber using a streptavidin-coated slide and a coverslip.
 - Incubate the chamber with biotinylated Protein B for 10-15 minutes to immobilize it on the surface.
 - Wash the chamber with imaging buffer to remove unbound Protein B.
- Single-Molecule Imaging:
 - Introduce a dilute solution (pM to nM range) of ATTO 425-labeled Protein A into the flow chamber.

- Mount the chamber on the TIRF microscope.
- Excite the ATTO 425 donor fluorophore using a 445 nm laser.
- Simultaneously record the fluorescence emission from both the donor (ATTO 425) and acceptor channels using a sensitive camera (e.g., EMCCD).
- Acquire a time series of images (a "movie") to observe the binding and unbinding events of Protein A to the immobilized Protein B.
- Data Analysis:
 - Identify individual fluorescent spots corresponding to single molecules.
 - For each spot, extract the time-dependent fluorescence intensities of the donor (I_D) and acceptor (I_A).
 - Calculate the apparent FRET efficiency (E_{FRET}) for each time point using the formula:
$$E_{FRET} = I_A / (I_D + I_A)$$
 - Generate FRET efficiency histograms to identify different conformational states or binding states. The appearance of a high FRET population indicates the interaction between Protein A and Protein B.

Application: Super-Resolution Imaging with dSTORM

dSTORM is a super-resolution microscopy technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By imaging only a sparse subset of fluorophores at any given time, their positions can be determined with high precision, allowing for the reconstruction of an image with a resolution far beyond the diffraction limit of light. ATTO 425 can be used in dSTORM imaging, typically in combination with other photoswitchable dyes for multi-color applications.

Experimental Workflow for dSTORM Imaging



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Caption: Workflow for dSTORM super-resolution imaging.

Protocol 3: dSTORM Imaging of Cellular Structures

This protocol provides a general guideline for dSTORM imaging of a target protein within fixed cells, labeled with **ATTO 425 azide**.

Materials:

- Cells grown on high-precision coverslips
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Alkyne-modified antibody or other targeting molecule
- **ATTO 425 azide**
- dSTORM imaging buffer (containing a reducing agent like β -mercaptoethanol or MEA to facilitate photoswitching)
- Super-resolution microscope capable of dSTORM imaging

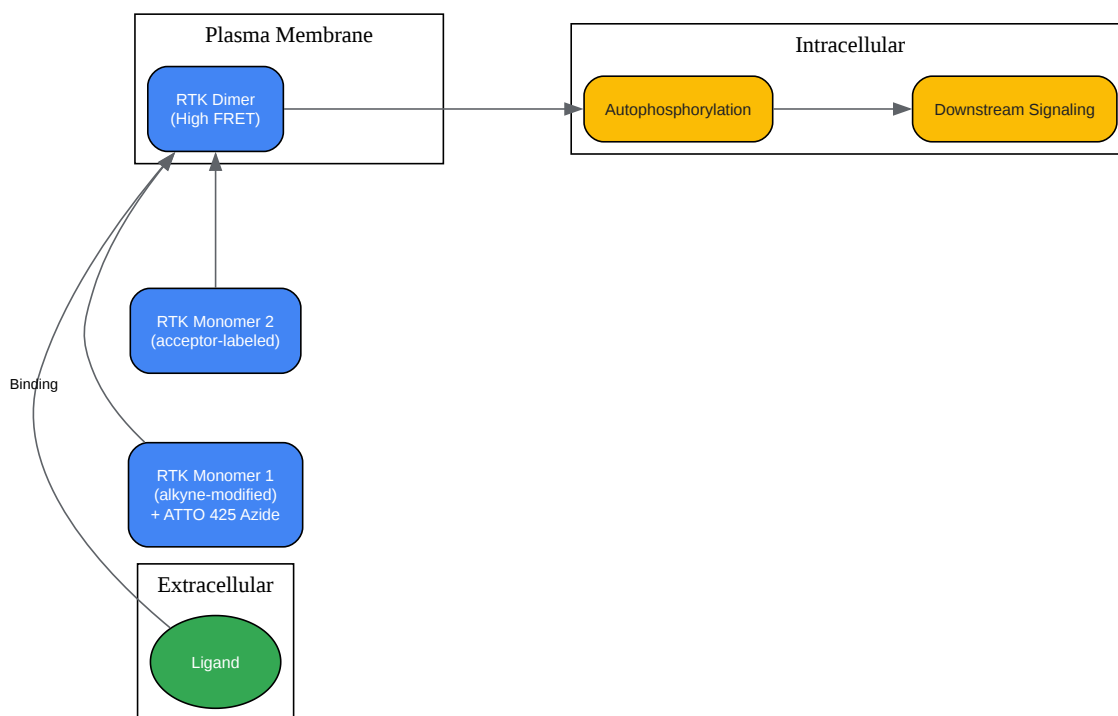
Procedure:

- Cell Culture, Fixation, and Permeabilization:
 - Culture cells on high-precision coverslips to the desired confluency.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes to allow entry of the labeling reagents.
 - Block non-specific binding sites with a blocking buffer for 30-60 minutes.
- Labeling:

- Incubate the cells with the alkyne-modified antibody targeting the protein of interest.
- Perform the click chemistry reaction as described in Protocol 1 to label the target protein with **ATTO 425 azide**.
- Thoroughly wash the cells to remove unreacted labeling reagents.
- dSTORM Imaging:
 - Mount the coverslip in a chamber and add the dSTORM imaging buffer.
 - Place the sample on the dSTORM microscope.
 - Use a high-power laser (e.g., 405 nm) to induce photoswitching and a lower power laser (e.g., 445 nm) for excitation of ATTO 425.
 - Acquire a long series of images (typically 10,000-50,000 frames) to capture the stochastic blinking of individual ATTO 425 molecules.
- Image Reconstruction:
 - Use specialized software to analyze the acquired image series. The software will identify and localize the fluorescent signals from individual molecules in each frame with high precision.
 - Combine the localization data from all frames to reconstruct a super-resolved image of the labeled cellular structure.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway where the dimerization of a receptor tyrosine kinase (RTK) upon ligand binding is investigated using smFRET with **ATTO 425 azide** as a donor.



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Caption: smFRET analysis of receptor tyrosine kinase (RTK) dimerization.

In this hypothetical experiment, one RTK monomer is labeled with ATTO 425 (donor) and the other with an acceptor dye. Upon ligand binding, the monomers dimerize, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. This allows for the real-time observation of receptor activation at the single-molecule level.

Conclusion

ATTO 425 azide is a versatile and powerful tool for single-molecule detection studies. Its excellent photophysical properties and its suitability for bioorthogonal click chemistry make it an invaluable probe for investigating the intricate dynamics of biological processes. The protocols and application examples provided here serve as a detailed guide for researchers aiming to harness the potential of **ATTO 425 azide** in their single-molecule experiments.

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